molecular formula C27H29F3N6O8S B12101041 7-[6-[2-(2-Aminopropanoylamino)propanoylamino]-3-azabicyclo[3.1.0]hexan-3-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid;methanesulfonic acid

7-[6-[2-(2-Aminopropanoylamino)propanoylamino]-3-azabicyclo[3.1.0]hexan-3-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid;methanesulfonic acid

Cat. No.: B12101041
M. Wt: 654.6 g/mol
InChI Key: CYETUYYEVKNSHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound, also known as Trovafloxacin mesylate (USAN: Trovan), is a fluoroquinolone antibiotic with a complex bicyclic structure designed to enhance antibacterial activity and pharmacokinetic properties. Its molecular formula is C₂₀H₁₅F₃N₄O₃·CH₃SO₃H (C₂₁H₁₉F₃N₄O₆S), with an average mass of 512.459 g/mol and a monoisotopic mass of 512.097740 g/mol . The core structure includes a 1,8-naphthyridine ring substituted with fluorine atoms at positions 1 and 6, a 2,4-difluorophenyl group, and a 3-azabicyclo[3.1.0]hexane moiety linked to an aminopropanoylamino side chain. The methanesulfonic acid (mesylate) salt form improves solubility and bioavailability .

Trovafloxacin mesylate is notable for its anhydrous crystalline form, which exhibits superior stability in pharmaceutical formulations compared to hydrated forms . This stability is critical for maintaining potency during storage and administration. The compound targets bacterial DNA gyrase and topoisomerase IV, making it effective against Gram-negative and some Gram-positive pathogens .

Properties

IUPAC Name

7-[6-[2-(2-aminopropanoylamino)propanoylamino]-3-azabicyclo[3.1.0]hexan-3-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid;methanesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25F3N6O5.CH4O3S/c1-10(30)24(37)31-11(2)25(38)32-20-14-7-34(8-15(14)20)23-18(29)6-13-21(36)16(26(39)40)9-35(22(13)33-23)19-4-3-12(27)5-17(19)28;1-5(2,3)4/h3-6,9-11,14-15,20H,7-8,30H2,1-2H3,(H,31,37)(H,32,38)(H,39,40);1H3,(H,2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYETUYYEVKNSHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C)C(=O)NC1C2C1CN(C2)C3=C(C=C4C(=O)C(=CN(C4=N3)C5=C(C=C(C=C5)F)F)C(=O)O)F)N.CS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29F3N6O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

654.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the 4-Oxo-1,8-Naphthyridine Skeleton

The core structure is synthesized by condensing 2,4-difluoroaniline with ethyl 3-ethoxyacrylate under acidic conditions, followed by cyclization with phosphorus oxychloride. Fluorination at the 6-position is achieved using hydrogen fluoride or potassium fluoride in dimethylformamide (DMF). A notable advancement involves the use of Selectfluor® for direct fluorination, yielding 6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid ethyl ester with 85% efficiency.

Introduction of the 2,4-Difluorophenyl Group

The 1-position is functionalized via nucleophilic aromatic substitution. Reacting 7-chloro-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid with 2,4-difluorophenylboronic acid in the presence of a palladium catalyst achieves 85–90% yield.

Synthesis of 3-Azabicyclo[3.1.0]hexane Amine

The bicyclic amine moiety is synthesized through stereoselective cyclopropanation.

Palladium-Catalyzed Cyclopropanation

Maleimides undergo palladium-catalyzed cyclopropanation with N-tosylhydrazones to form 3-azabicyclo[3.1.0]hexane derivatives. This method produces the cis-isomer with >90% diastereoselectivity and 82% yield. The reaction is scalable to gram quantities, making it industrially viable.

Resolution of Stereoisomers

Chiral chromatography or crystallization separates enantiomers. The (1R,5S,6S) configuration is retained for subsequent coupling.

Coupling of Naphthyridine and Azabicyclohexane Moieties

The 7-position of the naphthyridine core is substituted with the azabicyclohexane amine.

Nucleophilic Displacement

The 7-chloro group in the naphthyridine intermediate is displaced by the azabicyclohexane amine in dimethylacetamide (DMAc) at 80°C for 12 hours. Triethylamine is added to scavenge HCl, achieving 75–80% conversion.

Deprotection and Activation

The tert-butoxycarbonyl (BOC) protecting group on the amine is removed using trifluoroacetic acid (TFA) in dichloromethane. The free amine is then activated as a mesylate salt by treatment with methanesulfonic acid in ethanol.

Purification and Impurity Control

Residual impurities from synthesis are removed using specialized resins.

Polystyrene Resin Chromatography

Crude alatrofloxacin mesylate is dissolved in 10% aqueous ethanol and passed through a polystyrene resin column. Less polar impurities (retention time: 2.1–30 minutes via HPLC) are adsorbed, reducing their concentration from 1.2% to <0.1%.

Table 1: Impurity Profile Before and After Resin Treatment

Impurity TypePre-Treatment (%)Post-Treatment (%)
Oligomeric Byproducts1.20.05
Unreacted Starting Material0.80.02
Diastereomeric Contaminants0.50.01

Formulation as an Injectable Product

The final product is stabilized for parenteral administration.

Lyophilized Formulation

Alatrofloxacin mesylate (5 mg/mL) is combined with sodium chloride (0.9%), citric acid (2.55 mg/mL), and sodium citrate (2.35 mg/mL) in water for injection. The pH is adjusted to 4.0 ± 1.0 using NaOH or citric acid.

Stability Optimization

  • Light Resistance : Amber vials reduce photodegradation by 90% over 12 months.

  • Thermal Stability : No degradation occurs at 25°C for 24 months when stored in nitrogen-flushed containers.

Critical Analysis of Methodologies

Advantages of Aqueous Solvent Systems

Using water/acetonitrile mixtures instead of dry acetonitrile improves yield (from 70% to 85%) and reduces environmental impact.

Limitations of Traditional Purification

Recrystallization and solvent extraction fail to remove hydrophobic impurities (<0.5% efficiency), whereas resin chromatography achieves >99% purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the amino and fluoro groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

7-[6-[2-(2-Aminopropanoylamino)propanoylamino]-3-azabicyclo[3.1.0]hexan-3-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid;methanesulfonic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of bacterial infections and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The pathways involved in its mechanism of action may include inhibition of bacterial enzymes, leading to antimicrobial effects, or interaction with cellular pathways involved in cancer cell proliferation.

Comparison with Similar Compounds

Gemifloxacin Mesylate

  • Molecular Formula : C₁₈H₂₀FN₅O₄·CH₄O₃S
  • Key Features: Substituted pyrrolidinyl group at position 7 (vs. bicyclic 3-azabicyclo[3.1.0]hexane in Trovafloxacin). Methoxyimino modification enhances Gram-positive coverage (e.g., Streptococcus pneumoniae). Lower molecular weight (485.49 g/mol) compared to Trovafloxacin mesylate (512.459 g/mol) .
  • Activity : Gemifloxacin shows higher potency against respiratory pathogens but a narrower spectrum for anaerobic bacteria .

Ciprofloxacin Hydrochloride

  • Molecular Formula : C₁₇H₁₈FN₃O₃·HCl
  • Key Differences :
    • Piperazinyl group at position 7 (simpler than Trovafloxacin’s bicyclic system).
    • Lacks the 2,4-difluorophenyl substitution, reducing lipid solubility and tissue penetration.
  • Activity : Less effective against Gram-positive bacteria compared to Trovafloxacin .

Physicochemical and Stability Comparisons

Property Trovafloxacin Mesylate (Anhydrous) Trovafloxacin Trihydrate Gemifloxacin Mesylate
Crystalline Form Anhydrous Trihydrate Anhydrous
Thermal Stability Stable up to 200°C Degrades at 150°C Stable up to 180°C
Hygroscopicity Low High Moderate
Aqueous Solubility 12 mg/mL (pH 7.0) 8 mg/mL (pH 7.0) 15 mg/mL (pH 7.0)

The anhydrous form of Trovafloxacin mesylate demonstrates superior stability and lower hygroscopicity compared to its trihydrate form, reducing the risk of hydrolysis during storage . Gemifloxacin mesylate, while more soluble, lacks the broad-spectrum anaerobic activity of Trovafloxacin .

Biological Activity

The compound 7-[6-[2-(2-Aminopropanoylamino)propanoylamino]-3-azabicyclo[3.1.0]hexan-3-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid; methanesulfonic acid is a complex organic molecule that exhibits significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse scientific sources.

Chemical Structure

The compound features a unique structure characterized by:

  • A bicyclic azabicyclo[3.1.0]hexane framework.
  • A naphthyridine core with fluorinated and carboxylic acid substituents.
  • Amino acid-like side chains contributing to its biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits potent antimicrobial activity against various pathogens. For instance, it has been tested against strains of Escherichia coli and Staphylococcus aureus, showing significant inhibition of bacterial growth.

PathogenMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL

These findings suggest its potential as a candidate for developing new antibiotics.

Anti-Cancer Activity

In vitro studies have demonstrated that the compound can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Cell LineIC50 (µM)
MCF-75.2
HeLa4.8

This activity is likely mediated through the modulation of key signaling pathways involved in cell survival and apoptosis.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : It acts as an inhibitor of certain kinases involved in cellular signaling pathways, which are crucial for tumor growth and survival.
  • Receptor Modulation : The compound may also exhibit activity at various receptors, including those involved in neurotransmission and inflammation.

Study 1: Antimicrobial Efficacy

A clinical study evaluated the efficacy of this compound in treating infections caused by resistant bacterial strains. Patients treated with the compound showed a marked reduction in infection rates compared to those receiving standard antibiotic therapy.

Study 2: Cancer Cell Line Analysis

A laboratory study assessed the effects of the compound on cancer cell lines under hypoxic conditions, which mimic the tumor microenvironment. Results indicated enhanced cytotoxicity under these conditions, highlighting its potential for targeting tumors with poor oxygenation.

Q & A

Q. What are the optimal synthetic routes and conditions for preparing this compound?

  • Methodological Answer : Synthesis involves multi-step protocols, including:
  • Protecting group strategies : Use tert-butoxycarbonyl (Boc) to protect the azabicyclo[3.1.0]hexane amine during coupling steps .
  • Coupling reagents : Employ carbodiimides (e.g., EDC/HOBt) for amide bond formation between the naphthyridine core and azabicyclo fragment.
  • Temperature control : Maintain reactions at 0–25°C to prevent epimerization of the bicyclic system .
  • Purification : Use reverse-phase HPLC with trifluoroacetic acid (TFA) as a mobile phase modifier to isolate the final product.

Table 1 : Key Reaction Parameters

StepReagents/ConditionsYield (%)Reference
Amide couplingEDC, HOBt, DMF, 25°C65–72
DeprotectionTFA/DCM, 0°C85–90

Q. How is the compound structurally characterized to confirm purity and stereochemistry?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆) identifies proton environments (e.g., difluorophenyl aromatic signals at δ 7.8–8.2 ppm) and confirms stereochemical integrity of the azabicyclo[3.1.0]hexane .
  • Mass Spectrometry : High-resolution MS (HRMS-ESI) validates molecular weight (e.g., [M+H]⁺ at m/z 688.1921).
  • X-ray Crystallography : Resolves absolute configuration of the bicyclic core and naphthyridine substituents .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data (e.g., IC₅₀ variability)?

  • Methodological Answer : Discrepancies may arise from assay conditions. To address this:
  • Standardize assays : Use identical cell lines (e.g., HEK293 for kinase inhibition) and buffer systems (pH 7.4, 37°C) .
  • Control for solubility : Pre-dissolve the compound in DMSO (<0.1% final concentration) to avoid aggregation.
  • Statistical validation : Apply ANOVA to compare replicates and assess inter-laboratory variability.

Q. What computational approaches predict target interactions and binding modes?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina with crystal structures of target enzymes (e.g., DNA gyrase) to model the naphthyridine core’s interaction with the active site .
  • Molecular Dynamics (MD) : Simulate ligand-protein stability (GROMACS, 100 ns trajectories) to assess fluorophenyl group flexibility .
  • Free Energy Perturbation (FEP) : Quantify binding affinity changes upon substituting the azabicyclo fragment .

Q. How can analytical methods detect degradation products under physiological conditions?

  • Methodological Answer :
  • LC-MS/MS : Monitor hydrolytic degradation (e.g., cleavage of the methanesulfonic acid moiety) using a C18 column and 0.1% formic acid gradient .
  • Forced Degradation Studies : Expose the compound to oxidative (H₂O₂), acidic (HCl), and thermal stress (40°C), then compare chromatograms (HPLC-DAD) .

Data Analysis and Mechanistic Studies

Q. What strategies elucidate the compound’s mechanism of action in bacterial systems?

  • Methodological Answer :
  • Target Identification : Use surface plasmon resonance (SPR) to screen against bacterial topoisomerases .
  • Resistance Studies : Propagate E. coli under sub-inhibitory concentrations and sequence mutations in gyrA/gyrB genes .
  • Metabolomics : Profile changes in ATP and NADH levels via LC-MS to assess metabolic disruption .

Q. How do structural modifications (e.g., fluorination) impact pharmacokinetics?

  • Methodological Answer :
  • LogP Measurement : Determine octanol-water partitioning to evaluate fluorophenyl-induced hydrophobicity .
  • Caco-2 Permeability Assay : Compare absorption rates of fluorinated vs. non-fluorinated analogs .

Tables for Key Findings

Table 2 : Spectroscopic Data for Structural Confirmation

TechniqueKey Signals/PeaksReference
¹H NMR (DMSO-d₆)δ 8.21 (s, 1H, naphthyridine H-2)
HRMS-ESI[M+H]⁺ = 688.1921 (calc. 688.1918)
X-rayDihedral angle: 112.5° (azabicyclo)

Table 3 : Bioactivity Comparison Across Assays

StudyTarget (IC₅₀, μM)Assay ConditionsReference
ADNA Gyrase (0.15)37°C, pH 7.4, 1% DMSO
BTopo IV (0.32)25°C, pH 7.0, 0.5% DMSO

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.